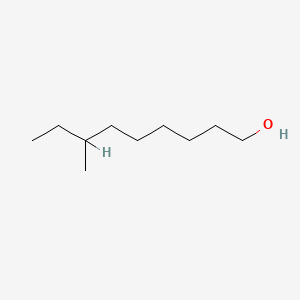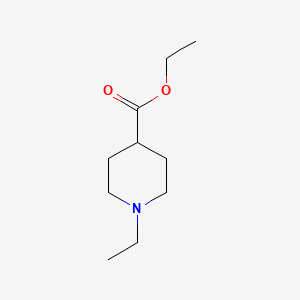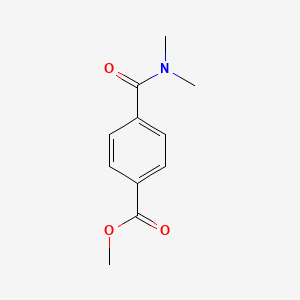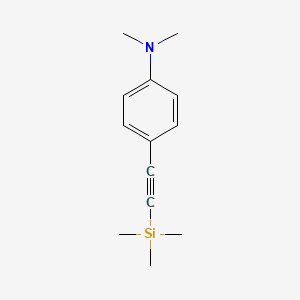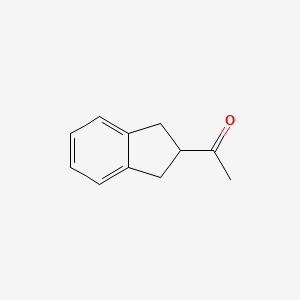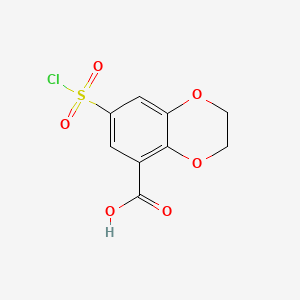
7-(Chlorosulphonyl)-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid
Overview
Description
Chlorosulfonyl is a group derived from chlorosulfonic acid, which is a strong oxidizing acid . It’s widely used as a sulfonating and chlorosulfonating agent, particularly of organic compounds .
Synthesis Analysis
The most important synthesis of chlorosulfonic acid involves the direct action of hydrogen chloride on oleum or sulfur trioxide . This procedure is widely employed in the manufacture of the reagent .Molecular Structure Analysis
The structure of Chlorosulfonyl Isocyanate (CSI), which contains a chlorosulfonyl group, is represented as ClS(O)2-N=C=O . It consists of two electron-withdrawing components, the chlorosulfonyl group (SO2Cl) and the isocyanate group (-N=C=O) .Chemical Reactions Analysis
Chlorosulfonic acid is a versatile reagent that reacts with aliphatic, aromatic, and heterocyclic compounds . It also reacts with elements and inorganic compounds .Physical And Chemical Properties Analysis
Chlorosulfonic acid is a distillable, colorless liquid which is hygroscopic and a powerful lachrymator . It’s a strong oxidizing acid .Scientific Research Applications
Synthesis and Biological Activity
Synthetic Methodologies and Catalyst Efficiency : Research has shown the utility of chlorosulphonic acid derivatives in synthesizing biologically active compounds. For instance, Kumar and Joshi (2009, 2010) demonstrated an efficient synthesis of 3H-1,5-benzodiazepine derivatives using chlorosulphonic acid derivatives, revealing their potential antimicrobial, antifungal, and anthelmintic activities R. Kumar & Y. Joshi, 2009; Rajesh Kumar & Y. Joshi, 2010.
Antibacterial and Antifungal Properties : Jadhav et al. (2010) synthesized 3-alkyl-5-chlorosulphonyl-1,2-benzisoxazoles and their derivatives, characterizing them for antibacterial activity, showcasing the compound's relevance in developing new antimicrobial agents Shivaji Jadhav et al., 2010.
Anticonvulsant and Antimalarial Activities : Further research into derivatives of the core compound has shown promising anticonvulsant and antimalarial properties. Arustamyan et al. (2019) explored amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid, evaluating their anticonvulsant activity Zh. S. Arustamyan et al., 2019. Additionally, Ugwu et al. (2017) synthesized carboxamide derivatives bearing sulphonamide, showing significant in vitro antimalarial and antioxidant properties D. I. Ugwu et al., 2017.
Novel Compound Synthesis
Intermediate for Anti-Hypertensive Drugs : An improved synthesis method for an important intermediate used in anti-hypertensive drugs like Doxazosin was detailed by Ramesh et al. (2006), emphasizing the chemical's role in pharmaceutical manufacturing C. Ramesh et al., 2006.
Chiral Building Blocks and Anti-Diabetic Agents : Research by Mishra et al. (2016) and Abbasi et al. (2023) highlighted the synthesis of chiral building blocks for therapeutic agents and anti-diabetic potentials of derivatives, respectively, showcasing the diverse pharmaceutical applications of the compound P. Mishra et al., 2016; M. Abbasi et al., 2023.
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-chlorosulfonyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO6S/c10-17(13,14)5-3-6(9(11)12)8-7(4-5)15-1-2-16-8/h3-4H,1-2H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSFGFOXYGSSSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2O1)S(=O)(=O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70216631 | |
| Record name | 7-(Chlorosulphonyl)-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Chlorosulphonyl)-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid | |
CAS RN |
66410-36-4 | |
| Record name | 7-(Chlorosulfonyl)-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66410-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Chlorosulfonyl)-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066410364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(Chlorosulphonyl)-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(chlorosulphonyl)-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.295 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-(CHLOROSULFONYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-5-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZM6SPD7SV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


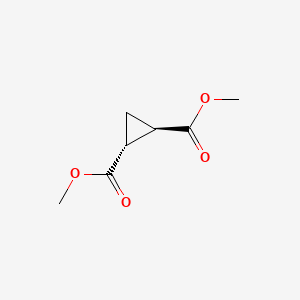
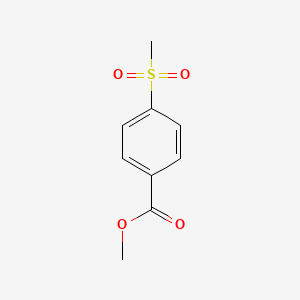


![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole]](/img/structure/B1352639.png)

